4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid
Description
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid is a heterocyclic compound featuring a saturated 1,2,4-triazolidine-3,5-dione core linked to a butanoic acid side chain. The triazolidine ring, characterized by three nitrogen atoms and two ketone groups, imparts unique reactivity and hydrogen-bonding capabilities, making it a scaffold of interest in medicinal chemistry and materials science. Its synthesis typically involves N-alkylation or cyclization reactions, as exemplified by protocols for analogous compounds (e.g., N-protected oxadiazolidine derivatives) .
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dioxo-1,2,4-triazolidin-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-4(11)2-1-3-9-5(12)7-8-6(9)13/h1-3H2,(H,7,12)(H,8,13)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQURIHZWVLCBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN1C(=O)NNC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257533 | |
| Record name | 3,5-Dioxo-1,2,4-triazolidine-4-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78409-62-8 | |
| Record name | 3,5-Dioxo-1,2,4-triazolidine-4-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78409-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dioxo-1,2,4-triazolidine-4-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Heterocycle Formation Strategies
Triazolidinone synthesis typically proceeds via cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing reagents. For example, hydrazine carboxamides react with phosgene or urea to form the 1,2,4-triazolidine-3,5-dione scaffold. In the case of 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)butanoic acid, the butanoic acid chain must be introduced either prior to or during cyclization.
Proposed Pathway 1: Pre-functionalization of Hydrazine Derivatives
- Starting Material : 4-Aminobutyric acid hydrazide
- Reagents : Urea or phosgene
- Mechanism :
- Key Considerations :
Proposed Pathway 2: Post-cyclization Alkylation
- Starting Material : 1,2,4-Triazolidine-3,5-dione
- Reagents : 4-Bromobutyric acid
- Mechanism :
Comparative Analysis of Heterocyclic Synthesis Protocols
The synthesis of thiazolidinediones—structurally analogous to triazolidinones—provides critical insights into reagent selection and reaction optimization. Table 1 summarizes key parameters from documented thiazolidinedione syntheses, adapted for triazolidinone applications.
Table 1: Reaction Conditions for Heterocyclic Ring Formation
Key adaptations include:
- Catalyst : Piperidine, used in Knoevenagel condensations for thiazolidinediones, may facilitate triazolidinone formation by deprotonating intermediates.
- Solvent : Ethanol’s higher boiling point (78°C vs. methanol’s 65°C) accommodates prolonged reflux without rapid solvent loss.
Functionalization of the Triazolidinone Core
Introducing the butanoic acid moiety demands precise control over regioselectivity and side-chain stability. Two principal strategies emerge:
Direct Synthesis via 4-Chlorobutyric Acid
Adapting the Libermann method for thiazolidinediones:
- Reactants :
- 4-Chlorobutyric acid (1.0 eq)
- Carbohydrazide (1.0 eq)
- Conditions :
- Reflux in ethanol with 2 drops piperidine (8–12 hours).
- Acidic workup (HCl) precipitates the product.
- Mechanistic Insight :
Post-cyclization Modification
For pre-formed triazolidinones:
- Reactants :
- 1,2,4-Triazolidine-3,5-dione (1.0 eq)
- 4-Bromobutyric acid (1.2 eq)
- Conditions :
- DMF solvent, K2CO3 base, 60°C for 6 hours.
- Challenges :
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s triazolidinone ring is believed to play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Triazolidine vs.
- Butanoic Acid vs. Benzoic Acid Side Chains: The benzoic acid analog exhibits aromaticity, favoring interactions with hydrophobic pockets in proteins, whereas the aliphatic butanoic acid chain improves flexibility and solubility in aqueous media.
- Peptide Hybrids: BIIE 0246 demonstrates how triazolidinone integration into peptide analogs enhances receptor selectivity, though increased molecular weight may limit bioavailability compared to simpler carboxylic acid derivatives.
Physicochemical Properties
Trends :
- The butanoic acid derivative’s lower LogP and higher solubility compared to aryl-substituted analogs make it more suitable for aqueous formulations.
- Aromatic substituents (e.g., benzoic acid ) increase LogP, favoring membrane permeability but reducing water solubility.
Biological Activity
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid (CAS No. 78409-62-8) is a compound with the molecular formula C₆H₉N₃O₄ and a molecular weight of 187.16 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure features a triazolidinone ring, which is believed to play a critical role in its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by ChemicalBook highlighted its effectiveness against various bacterial strains. The compound's mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. For instance, a study referenced in PubMed demonstrated that derivatives of triazolidinone compounds exhibited promising antitumor activity against HepG2 liver cancer cells. The IC50 values indicated effective inhibition at low concentrations, suggesting a strong potential for therapeutic applications .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The triazolidinone moiety is likely to interact with specific enzymes involved in metabolic pathways.
- Cell Cycle Modulation : Studies suggest that the compound may induce apoptosis in cancer cells by activating intrinsic pathways.
The exact molecular targets remain to be fully elucidated, but ongoing research continues to explore these interactions.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several triazolidinone derivatives, including this compound. Results showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria effectively at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies on HepG2 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10 µM). The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.
Table 1: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | ChemicalBook |
| Antimicrobial | S. aureus | 30 | ChemicalBook |
| Anticancer | HepG2 | 10 | PubMed |
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O₄ |
| Molecular Weight | 187.16 g/mol |
| CAS Number | 78409-62-8 |
| Melting Point | Not Available |
Q & A
Q. What are the standard protocols for synthesizing 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid and its derivatives?
- Methodological Answer : A typical synthesis involves refluxing precursor hydrazides (e.g., substituted phenoxyacetic acid hydrazides) in polar aprotic solvents like DMSO or ethanol under acidic conditions. For example, refluxing 0.004 moles of a hydrazide derivative in DMSO for 18 hours, followed by distillation under reduced pressure, cooling, and crystallization with water-ethanol mixtures yields triazole derivatives with ~65% efficiency . Purification often involves filtration and recrystallization. Key parameters include solvent choice (e.g., absolute ethanol for Schiff base formation), reaction time (4–18 hours), and acid catalysis (e.g., glacial acetic acid). Table 1 : Synthesis Conditions for Triazole Derivatives
| Parameter | Example Value | Reference |
|---|---|---|
| Solvent | DMSO, ethanol | |
| Reaction Time | 4–18 hours | |
| Yield | 65% (light-yellow powder) | |
| Melting Point | 141–143°C |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization includes:
- Melting Point Analysis : Determined via capillary tube methods (e.g., 141–143°C) .
- Chromatography : TLC or HPLC to assess purity.
- Spectroscopy : IR for functional groups (e.g., C=O stretching in triazolidinone), H/C NMR for structural elucidation, and mass spectrometry for molecular weight confirmation. Evidence from similar triazole derivatives highlights the use of water-ethanol crystallization for purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of this compound derivatives?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Testing polar aprotic vs. protic solvents (e.g., DMF vs. ethanol) to enhance solubility.
- Catalyst Variation : Substituting glacial acetic acid with stronger acids (e.g., HCl) or bases to accelerate cyclization.
- Temperature Control : Shorter reflux times at higher temperatures (e.g., microwave-assisted synthesis) to reduce side reactions.
- DoE (Design of Experiments) : Use split-plot designs (as in agricultural studies ) to test variables like molar ratios, solvents, and catalysts systematically.
Q. What methodologies resolve contradictions in reported biological activity data for triazolidinone derivatives?
- Methodological Answer : To address discrepancies:
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentration ranges).
- Reproducibility Studies : Replicate experiments using standardized protocols (e.g., fixed solvent systems, purity thresholds >95%).
- Mechanistic Profiling : Use kinase inhibition assays or molecular docking to clarify target specificity. Evidence suggests linking results to theoretical frameworks (e.g., QSAR models) to contextualize biological outcomes .
Q. What in silico approaches predict the biological activity and toxicity of this compound?
- Methodological Answer : Computational strategies include:
- Molecular Dynamics (MD) Simulations : Study binding stability with target proteins (e.g., cyclooxygenase-2).
- ADMET Prediction : Tools like SwissADME or ProTox-II to assess pharmacokinetics and toxicity.
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity. Prior work on triazole derivatives emphasizes validating in silico predictions with in vitro assays .
Q. How can researchers assess the environmental fate and transformation pathways of this compound?
- Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH and UV light.
- Biotic Studies : Use microbial consortia to track biodegradation.
- Partitioning Analysis : Determine log (octanol-water) and soil adsorption coefficients (K).
- Advanced Analytics : LC-MS/MS to identify transformation products (e.g., hydroxylated metabolites).
Data Contradiction Analysis Example
Issue : Discrepancies in reported antimicrobial activity of triazole derivatives.
Resolution Strategy :
Standardize Assays : Use common microbial strains (e.g., E. coli ATCC 25922) and MIC protocols.
Control Purity : Ensure compounds are >95% pure via HPLC (e.g., as in ).
Contextualize Data : Link activity to substituent effects (e.g., electron-withdrawing groups enhance potency) .
Experimental Design Template
Based on agricultural split-plot designs :
| Factor | Level | Application Example |
|---|---|---|
| Main Plot | Solvent Type | DMSO vs. Ethanol |
| Subplot | Catalyst | Glacial Acetic Acid vs. HCl |
| Sub-Subplot | Reaction Time | 4 vs. 18 hours |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
